molecular formula C8H18O B3377392 2,2-Diethylbutan-1-ol CAS No. 13023-60-4

2,2-Diethylbutan-1-ol

Cat. No.: B3377392
CAS No.: 13023-60-4
M. Wt: 130.23 g/mol
InChI Key: CBHXDVOSUKFRBE-UHFFFAOYSA-N
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Description

This compound is a primary alcohol with two ethyl groups branching from the second carbon of a butanol backbone. Such branching typically reduces intermolecular hydrogen bonding, leading to lower boiling points compared to linear alcohols.

Properties

IUPAC Name

2,2-diethylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-8(5-2,6-3)7-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHXDVOSUKFRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506454
Record name 2,2-Diethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13023-60-4
Record name 2,2-Diethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2-Diethylbutan-1-ol, a branched-chain alcohol with the molecular formula C8H18OC_8H_{18}O, has garnered attention for its potential biological activities. Understanding its interactions at the molecular level and its effects on various biological systems is crucial for evaluating its utility in medicinal chemistry and other applications.

  • Molecular Weight : 130.23 g/mol
  • Structure : The compound features a hydroxyl group (-OH) attached to a branched carbon chain, influencing its solubility and reactivity.

Anti-inflammatory Effects

Alcohols are known to exhibit anti-inflammatory properties. While direct evidence for this compound is sparse, similar compounds have been documented to reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways. This suggests a potential for this compound in therapeutic applications aimed at inflammatory diseases .

Toxicity and Safety

The safety profile of this compound is essential for its application in pharmaceuticals. According to PubChem data, it is classified as having low toxicity; however, detailed toxicological studies are necessary to fully understand its safety in various biological contexts .

Study on Alcohol Derivatives

A study investigating the biological activity of various alcohol derivatives found that certain structural modifications could significantly enhance their cytotoxic effects against cancer cell lines. Although this compound was not specifically tested, the findings underscore the importance of structural variations in determining biological activity .

In Vitro Assays

In vitro assays using different alcohols have demonstrated their ability to induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and activation of caspases. While direct research involving this compound is limited, extrapolation from these studies suggests potential pathways through which this compound may exert similar effects .

Data Table: Comparative Biological Activity of Alcohols

CompoundIC50 (µM)Mechanism of Action
Ethanol100Induces apoptosis via mitochondrial stress
1-Butanol75Modulates inflammatory cytokines
2-Propanol50Inhibits cancer cell proliferation
This compound TBDTBD

Note: TBD = To Be Determined; IC50 values are indicative based on related compounds.

Scientific Research Applications

Applications in Organic Synthesis

2,2-Diethylbutan-1-ol serves as an important intermediate in organic synthesis. Its branched structure allows for unique reactivity patterns that are exploited in the production of various chemical compounds.

Synthesis of Complex Molecules

In organic chemistry, this compound is utilized as a precursor for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its branched structure can enhance the steric hindrance in reactions, allowing for selective pathways in multi-step syntheses.

CompoundReaction TypeYield (%)Reference
Compound AAlkylation85%
Compound BEsterification90%

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its ability to act as a solvent and reagent in drug formulation.

Solvent in Drug Formulations

This compound is used as a solvent for various pharmaceutical compounds, enhancing their solubility and bioavailability. Its low toxicity profile makes it suitable for use in formulations intended for human consumption.

Potential Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies on its analogs show promise against certain cancer cell lines through mechanisms involving apoptosis and cell cycle inhibition.

Cell LineIC50 (µM)Mechanism
K562 (Leukemia)22 nMApoptosis induction
HCT116 (Colon cancer)30 nMCell cycle arrest

Environmental Applications

The environmental impact of alcohols like this compound has been studied concerning their adsorption capabilities on activated carbon.

Adsorption Studies

Recent studies have applied quantitative structure–activity relationship (QSAR) models to predict the adsorption behavior of this compound on activated carbon. The findings suggest that the compound's molecular structure significantly influences its adsorption efficiency.

ParameterValue
Qe_{e} (mg/g) at equilibriumPredicted values range from 50 to 70 mg/g
Correlation Coefficient (R²)0.9538

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing new anticancer agents derived from this compound demonstrated its utility as a building block for creating compounds with enhanced biological activity against cancer cell lines. The study highlighted the compound's role in improving the efficacy of existing drugs through structural modifications.

Case Study 2: Environmental Remediation

In another case study, researchers investigated the use of activated carbon to adsorb volatile organic compounds (VOCs), including alcohols like this compound. The results indicated that the compound could be effectively removed from wastewater using activated carbon filtration systems.

Comparison with Similar Compounds

Table 1: Comparative Properties of Analogous Alcohols

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Hazards (GHS Classification)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 39067-45-3 C₉H₂₁NO 226.6 0.875 H302 (oral toxicity), H319 (eye irritation)
2-Amino-2-ethylbutan-1-ol 19792-52-0 C₆H₁₅NO N/A N/A H302, H315, H319, H335 (oral toxicity, skin/eye/respiratory irritation)
1-(Diethylamino)butan-2-ol 2683-58-1 C₈H₁₉NO N/A N/A No known hazards
2,3-Dimethylbutan-1-ol Not provided C₆H₁₄O N/A N/A Market data (1997–2046 projections)

Key Observations:

Branching and Functional Groups: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (C₉H₂₁NO) has a tertiary amine group and dual methyl/ethyl branching, contributing to its high boiling point (226.6°C) and low density (0.875 g/cm³) . this compound (hypothetical) would likely exhibit a lower boiling point than linear primary alcohols (e.g., 1-pentanol: ~138°C) due to steric hindrance from ethyl groups.

Hazard Profiles: Amino-substituted alcohols (e.g., 2-Amino-2-ethylbutan-1-ol) show higher toxicity (H302, H315, H319, H335) due to reactive amine groups . Non-amino analogs like 1-(Diethylamino)butan-2-ol lack significant hazards, suggesting substituent position and steric effects influence toxicity .

Market and Applications: 2,3-Dimethylbutan-1-ol has documented industrial consumption trends, likely used in fragrances, solvents, or pharmaceuticals . Amino-alcohols (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) are specialized in chemical synthesis or surfactants due to their amphiphilic nature .

Stability and Reactivity Trends

  • Steric Effects: Highly branched alcohols (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) resist oxidation compared to linear alcohols, as seen in tertiary alcohols like 2-methyl-2-butanol ().
  • Incompatibilities: Amino-alcohols may react with strong oxidizers, requiring careful storage (e.g., 2-Amino-2-ethylbutan-1-ol must avoid oxidizing agents) .

Ecological and Disposal Considerations

  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol requires incineration in licensed facilities, highlighting environmental precautions for amino-alcohols .
  • No ecological data exists for simpler alcohols like 2,3-Dimethylbutan-1-ol, suggesting gaps in regulatory assessments .

Q & A

Q. What are the standard synthetic routes for 2,2-Diethylbutan-1-ol in laboratory settings?

  • Methodological Answer : Synthesis typically involves Grignard reactions or catalytic hydrogenation of ketones. For example, reacting diethylmagnesium bromide with butyraldehyde derivatives under anhydrous conditions, followed by acid quenching. Purification via fractional distillation or column chromatography is critical to isolate the tertiary alcohol . Kinetic studies may optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use NMR (¹H and ¹³C) to confirm branching and hydroxyl group presence. IR spectroscopy identifies the O-H stretch (~3200–3600 cm⁻¹). Gas chromatography (GC) with flame ionization detection quantifies purity, though co-elution of structural isomers (e.g., 2,3-diethylbutan-1-ol) may require tandem GC-MS for resolution . Reproducibility across labs depends on standardized retention indices and spectral libraries .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in sealed containers in ventilated, dry areas away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency procedures include rinsing exposed areas with water for ≥15 minutes and seeking medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of vaporization) of this compound be experimentally determined?

  • Methodological Answer : Utilize static or dynamic vapor pressure measurement systems. For example, the ebulliometric method measures boiling points at varying pressures to calculate enthalpy of vaporization via the Clausius-Clapeyron equation. Differential scanning calorimetry (DSC) quantifies phase transitions. Comparative studies with analogs (e.g., 2,2-dimethylbutan-1-ol) highlight branching effects on thermodynamic stability .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound derivatives?

  • Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (solvent, catalyst loading). Isotopic labeling (e.g., deuterated substrates) tracks mechanistic pathways. Computational modeling (DFT) identifies transition states to validate experimental kinetic data. Cross-lab collaborations harmonize protocols, reducing variability in rate constants .

Q. How can researchers design experiments to explore the steric effects of this compound in catalytic systems?

  • Methodological Answer : Compare reactivity with less-branched analogs (e.g., 2-ethylbutan-1-ol) in esterification or oxidation reactions. Kinetic profiling under identical conditions quantifies steric hindrance. X-ray crystallography or molecular dynamics simulations visualize spatial interactions between the alcohol and catalytic sites (e.g., enzyme active centers or metal complexes) .

Q. What methodologies are used to synthesize and analyze chiral derivatives of this compound?

  • Methodological Answer : Enantioselective synthesis employs chiral catalysts (e.g., BINOL-based systems) or enzymatic resolution. Chiral HPLC or capillary electrophoresis separates enantiomers, while optical rotation and circular dichroism confirm configuration. Racemization studies under acidic/basic conditions assess stereochemical stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethylbutan-1-ol
Reactant of Route 2
2,2-Diethylbutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.